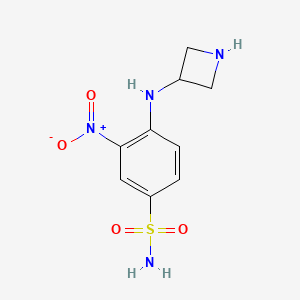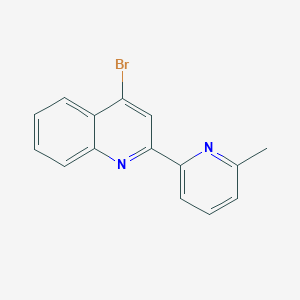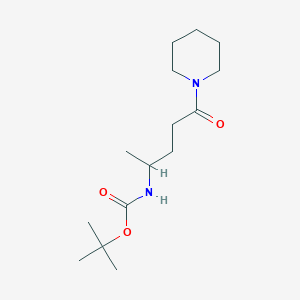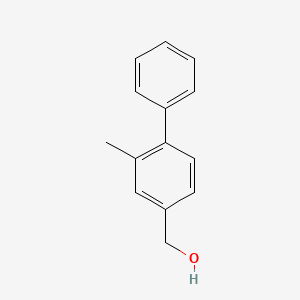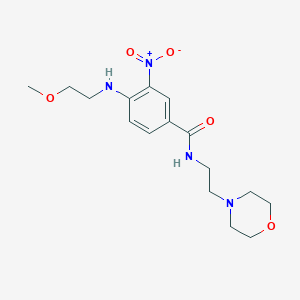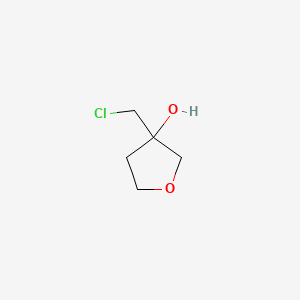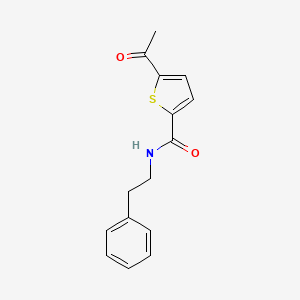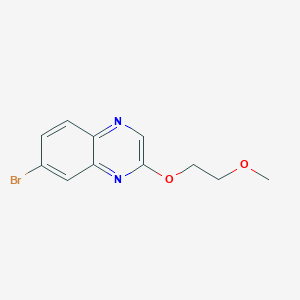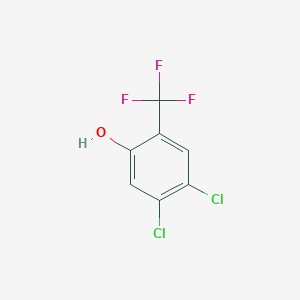
7-Bromo-1-(bromomethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 7th position and on the methyl group attached to the first position of the naphthalene ring
Synthetic Routes and Reaction Conditions:
From 1-Naphthalenemethanol: One common method involves the bromination of 1-naphthalenemethanol using N-bromosuccinimide (NBS) under light conditions.
From 1-Bromonaphthalene: Another method involves the bromination of 1-bromonaphthalene using bromine in the presence of a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the processes likely involve large-scale bromination reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as cyanide or amines.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products such as 7-cyano-1-(bromomethyl)naphthalene or 7-amino-1-(bromomethyl)naphthalene.
Oxidation: Products like 7-bromo-1-naphthaldehyde.
Reduction: Products such as 7-bromo-1-methylnaphthalene.
Applications De Recherche Scientifique
7-Bromo-1-(bromomethyl)naphthalene is used as an intermediate in organic synthesis and pharmaceutical research . Its applications include:
Chemistry: Used in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into new pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 7-Bromo-1-(bromomethyl)naphthalene primarily involves its reactivity as a brominated aromatic compound. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, which can be exploited in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-Bromonaphthalene: Similar in structure but lacks the bromomethyl group.
2-Bromonaphthalene: Another isomer with the bromine atom at the second position.
1-(Bromomethyl)naphthalene: Lacks the additional bromine atom at the 7th position.
Uniqueness: 7-Bromo-1-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations compared to its mono-brominated counterparts.
Propriétés
Numéro CAS |
81830-68-4 |
|---|---|
Formule moléculaire |
C11H8Br2 |
Poids moléculaire |
299.99 g/mol |
Nom IUPAC |
7-bromo-1-(bromomethyl)naphthalene |
InChI |
InChI=1S/C11H8Br2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7H2 |
Clé InChI |
PGXJQVHWJMYCLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)Br)C(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
